Methyl 2-bromo-3-iodobenzoate

Cross-Coupling Chemoselectivity Organic Synthesis

Building complex biaryl libraries for SAR studies? Regioselective functionalization requires precise halogen placement. - **Core value**: Ortho-bromo and meta-iodo pattern enables chemoselective sequential cross-couplings (Suzuki first at C-I, then C-Br). - **Proven utility**: Key intermediate for 1-isochromanones (tandem Heck/6-endo cyclization) and 6H-dibenzo[b,d]pyran-6-one cores. - **Supply**: Validated building block for medicinal chemistry parallel synthesis. Available from established fine chemical channels.

Molecular Formula C8H6BrIO2
Molecular Weight 340.942
CAS No. 1261797-04-9
Cat. No. B2707256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-iodobenzoate
CAS1261797-04-9
Molecular FormulaC8H6BrIO2
Molecular Weight340.942
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)I)Br
InChIInChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
InChIKeyJPSAQWAATAFSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-3-Iodobenzoate: Trifunctional Scaffold Overview


Methyl 2-bromo-3-iodobenzoate (CAS 1261797-04-9), with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol, is a halogenated aromatic ester classified as an organic synthesis building block [1]. Its fundamental structural and chemical properties include an XLogP3-AA value of 3.1, a topological polar surface area of 26.3 Ų, and an exact mass of 339.85959 Da [2]. The compound features a unique trifunctional scaffold, incorporating a methyl ester group and two distinct halogen atoms—bromine and iodine—at the ortho (2-) and meta (3-) positions of the benzoate ring, respectively [3]. This specific spatial and electronic arrangement of halogens provides a basis for regioselective functionalization and sequential, chemoselective cross-coupling reactions, which are foundational in constructing complex molecular architectures in pharmaceutical research and material science [3].

Why Generic Substitution Fails for Methyl 2-Bromo-3-Iodobenzoate


In-class compounds or positional isomers cannot be simply interchanged with Methyl 2-bromo-3-iodobenzoate due to the critical dependence of its synthetic utility on the specific ortho (2-) / meta (3-) arrangement of the bromine and iodine atoms. This precise regiochemistry is not a generic feature of all dihalogenated benzoates; alternative isomers such as 2-bromo-4-iodobenzoate (CAS 1261588-35-5) or 2-bromo-6-iodobenzoate (CAS 1261840-81-6) present different spatial and electronic environments for the halogen substituents. This leads to fundamentally different reactivity profiles, particularly in cross-coupling reactions where the positions of the halogens dictate the regiochemical outcome of sequential functionalization steps [1]. Furthermore, substitution with mono-halogenated analogs, such as methyl 2-bromobenzoate or methyl 3-iodobenzoate, would eliminate the possibility for orthogonal, stepwise C-C bond formation that the dual-halogen scaffold uniquely enables [1]. Therefore, procurement decisions must be guided by the specific 2-bromo-3-iodo substitution pattern, as generic substitution with a related halogenated benzoate will likely result in an altered synthetic pathway and a different final product.

Methyl 2-Bromo-3-Iodobenzoate: Differentiation Evidence


Chemoselective Cross-Coupling: Iodine vs. Bromine Reactivity

Methyl 2-bromo-3-iodobenzoate provides a platform for chemoselective, sequential cross-coupling reactions due to the inherent reactivity difference between the C(sp²)-I and C(sp²)-Br bonds under palladium catalysis. While no direct head-to-head study for this specific compound was found, class-level inference from studies on related ortho-halogenated benzoates and the general principles of Suzuki-Miyaura coupling supports this claim. The aryl iodide moiety is significantly more reactive toward oxidative addition with Pd(0) complexes compared to the aryl bromide . This allows for the first functionalization to occur with high selectivity at the 3-position (iodine), preserving the 2-bromo substituent for a subsequent, orthogonal coupling step with a different boronic acid partner . This strategy enables the controlled, divergent synthesis of complex biaryl structures.

Cross-Coupling Chemoselectivity Organic Synthesis Pharmaceutical Intermediates

Intramolecular Cyclization: Iodide Advantage in Biaryl Lactone Formation

In the context of intramolecular biaryl-coupling reactions to form 6H-dibenzo[b,d]pyran-6-one frameworks, the iodide functional group demonstrates a significant yield advantage over the bromide. Under identical reaction conditions, a simple 2-iodobenzoate provides a superior yield of 84% in the key cyclization step, whereas the corresponding 2-bromobenzoate yields a poorer amount of product [1]. This same reaction conditions were employed during the total synthesis of gilvocarcin M and this key coupling reaction gave an excellent 90% yield of the 6H-dibenzo[b,d]pyran-6-one framework [1]. This class-level inference highlights the general preference for an aryl iodide for this type of ring-closing reaction [1]. Methyl 2-bromo-3-iodobenzoate, containing both an iodide and a bromide, retains this beneficial iodide functionality while also providing a bromide handle for alternative transformations.

Intramolecular Cyclization Reaction Yield Natural Product Synthesis Palladium Catalysis

Tandem Heck Cyclization to 1-Isochromanone Scaffolds

The class of ortho-halogenated benzoates, to which Methyl 2-bromo-3-iodobenzoate belongs, has been demonstrated as efficient substrates in a palladium-catalyzed tandem Heck coupling/6-endo cyclization with unactivated alkenes to synthesize 1-isochromanone derivatives [1]. The study explicitly states that various 2-bromo or 2-iodo benzoates can be coupled efficiently with a broad range of alkenes [1]. This established reactivity profile confirms the compound's utility as a precursor for valuable oxygen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. While specific yields for Methyl 2-bromo-3-iodobenzoate are not reported, its structural homology to the successful substrates (e.g., ortho-bromo and ortho-iodo benzoates) strongly suggests its viability for this reaction class.

Heck Reaction Cyclization 1-Isochromanones Heterocycle Synthesis

Methyl 2-Bromo-3-Iodobenzoate: Recommended Applications


Divergent Biaryl Synthesis via Sequential Cross-Coupling

Methyl 2-bromo-3-iodobenzoate is best employed in scenarios requiring the construction of highly functionalized biaryl systems with diverse substitution patterns. The inherent chemoselectivity of the C-I bond over the C-Br bond in palladium-catalyzed Suzuki-Miyaura reactions allows for a controlled, two-step divergent synthesis . A researcher can first functionalize the 3-position via coupling with an aryl boronic acid, then, after isolation of the intermediate, perform a second coupling at the 2-position using a different aryl boronic acid . This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) by rapidly generating libraries of related biaryl compounds, and for the convergent synthesis of drug candidates with complex biaryl cores.

Intramolecular Cyclization Precursor for Polycyclic Scaffolds

This compound should be prioritized in synthetic routes where a high-yielding, palladium-catalyzed intramolecular biaryl coupling is a critical step. The iodide functional group, as demonstrated in analogous systems, offers a significant yield advantage over a bromide for forming the 6H-dibenzo[b,d]pyran-6-one core, a common motif in natural products and biologically active molecules [1]. In a total synthesis context, this yield advantage can be decisive for the overall efficiency of the route. The 2-bromo substituent can be strategically retained for late-stage diversification or serve as an additional synthetic handle after the key cyclization event, making the compound a valuable dual-purpose building block.

1-Isochromanone Synthesis via Tandem Heck Cyclization

Methyl 2-bromo-3-iodobenzoate is a suitable candidate for synthesizing 1-isochromanone derivatives, a class of oxygen heterocycles with pharmaceutical relevance. This is supported by evidence showing that ortho-halogenated benzoates, including both ortho-bromo and ortho-iodo derivatives, efficiently participate in a palladium-catalyzed tandem Heck coupling/6-endo cyclization with unactivated terminal alkenes [2]. The presence of the ortho-bromo group in this compound aligns it with the successful substrate scope of this methodology, providing a direct pathway to construct the 1-isochromanone core, which can be further elaborated into potential therapeutic agents [2].

Validated Building Block for Parallel Synthesis

From a procurement standpoint, the compound's validated utility in key pharmaceutical intermediate synthesis and its availability from established fine chemical suppliers [3] make it a reliable choice for parallel synthesis and library construction. Its trifunctional nature and demonstrated participation in multiple, established reaction classes (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) reduce the risk of a failed synthetic pathway. This broad applicability justifies its inclusion in a corporate compound collection or research inventory over more niche or less-characterized halogenated benzoates, as it offers a higher probability of successful transformation into a variety of desired end products.

Technical Documentation Hub

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